Welcome to the BenchChem Online Store!
molecular formula C14H20O3 B8373116 Methyl 3-(3,4-dimethylphenyloxy)-2,2-dimethylpropionate

Methyl 3-(3,4-dimethylphenyloxy)-2,2-dimethylpropionate

Cat. No. B8373116
M. Wt: 236.31 g/mol
InChI Key: AMUDAJPWXGENDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07294716B2

Procedure details

A reaction vessel was charged with methyl 2,2-dimethyl-3-tosyloxypropionate (Intermediate A7, 100 g, 0.35 mol), 3,5-dimethylphenol (45 g, 0.37 mol), potassium carbonate (73 g, 0.53 mol), and dimethylacetamide (300 mL). The mixture was heated on a steam bath for 16 hr and in a 170° C. bath for 6 hr. The cooled reaction mixture was diluted with 1 L water and extracted with 2×200 mL portions of ethyl acetate. The combined organic layers were washed with water, 0.5 M sodium hydroxide (twice), water, and saturated aqueous sodium chloride. The solvent was removed at aspirator pressure and high vacuum. The residue was taken up in dichloromethane and washed with several portions of 1 M sodium hydroxide, water, and saturated sodium chloride. The solution was concentrated, and the residue was distilled at 2 torr to yield 43.5 g (52%) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:19])([CH2:7]OS(C1C=CC(C)=CC=1)(=O)=O)[C:3]([O:5][CH3:6])=[O:4].C[C:21]1[CH:22]=[C:23]([OH:28])[CH:24]=[C:25]([CH3:27])[CH:26]=1.[C:29](=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>O>[CH3:27][C:25]1[CH:24]=[C:23]([O:28][CH2:1][C:2]([CH3:19])([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:22]=[CH:21][C:26]=1[CH3:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C(=O)OC)(COS(=O)(=O)C1=CC=C(C)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC)(COS(=O)(=O)C1=CC=C(C)C=C1)C
Name
Quantity
45 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×200 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water, 0.5 M sodium hydroxide (twice), water, and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed at aspirator pressure and high vacuum
WASH
Type
WASH
Details
washed with several portions of 1 M sodium hydroxide, water, and saturated sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 2 torr

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)OCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.